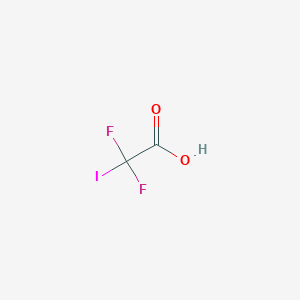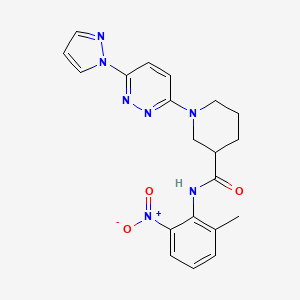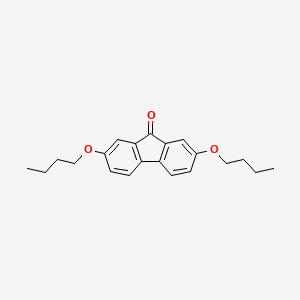
2,7-Dibutoxy-9H-fluoren-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Dibutoxy-9H-fluoren-9-one, also known as DBFO, is a fluorescent compound that has a wide range of applications in scientific research. It is a derivative of fluorenone and is synthesized through a multi-step process. DBFO has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
Bacterial Catabolism of Fluorene
Research conducted by Selifonov et al. (1993) on the bacterial catabolism of fluorene by Pseudomonas sp. revealed the formation of 1,1a-dihydroxy-1-hydrofluoren-9-one as a stable product of angular dioxygenation of 9-fluorenone, which plays a role in fluorene metabolism by this bacterial strain. This study underscores the microbial transformation pathways of polycyclic aromatic hydrocarbons (PAHs) and their potential applications in bioremediation processes (S. Selifonov, M. Grifoll, J. E. Gurst, & P. Chapman, 1993).
Crystal Structure Analysis
Yamada et al. (2008) provided insights into the crystal structure of fluoren-9-ylmethyl N-(1-carboxy-2-methylbutyl)carbamate, demonstrating the slight pyramidalization of the molecular plane of the O=C—NH—Cα unit. This study aids in understanding the structural dynamics of fluorene derivatives and their interactions at the molecular level (Kazuhiko Yamada, D. Hashizume, T. Shimizu, & K. Deguchi, 2008).
Synthesis of Biologically Interesting Compounds
Zhao et al. (2007) explored a novel synthesis pathway for fluoren-9-one and xanthen-9-one derivatives involving an aryl to imidoyl palladium migration, followed by intramolecular arylation. This process has implications for the development of new pharmaceuticals and organic materials (Jian Zhao, D. Yue, M. Campo, & R. Larock, 2007).
Light-Emitting Materials
Goudreault et al. (2010) synthesized and characterized platinum-containing poly(arylene-ethynylene)s linked by 1,3,4-oxadiazole units for potential applications in light-emitting devices. Their work contributes to the advancement of materials science, particularly in the field of optoelectronics (Thomas Goudreault, Z. He, Yanhe Guo, et al., 2010).
Metal Ion Sensing and Reactive Oxygen Species Detection
Belfield et al. (2010) investigated the photophysical and photochemical properties of a new fluorene derivative, demonstrating its high sensitivity and selectivity to Zn(2+) ions. This research is pivotal for the development of probes for metal ion detection in various biological and environmental applications (K. Belfield, M. Bondar, Andrew R. Frazer, et al., 2010).
Propiedades
IUPAC Name |
2,7-dibutoxyfluoren-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O3/c1-3-5-11-23-15-7-9-17-18-10-8-16(24-12-6-4-2)14-20(18)21(22)19(17)13-15/h7-10,13-14H,3-6,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYUDCZPIKWPUSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)OCCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(Hydroxymethyl)morpholin-4-yl]ethan-1-one](/img/structure/B2727770.png)
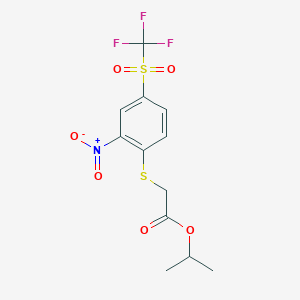
![6-[5-(3,4-Dihydro-2H-chromene-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2727772.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2727775.png)
![6-Isopropyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2727776.png)
![N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide](/img/structure/B2727778.png)
![4-[2-(Furan-2-yl)cyclopropanecarbonyl]morpholine-3-carbonitrile](/img/structure/B2727779.png)
![11-(3,4-Dimethylphenyl)-5-{[(2-fluorophenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2727781.png)

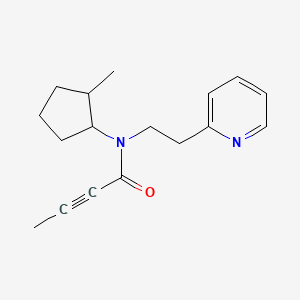
![Fmoc-L-Lys[Oct-(otBu)-Glu-(otBu)-AEEA-AEEA]-OH](/img/structure/B2727787.png)
